Glutarylglycine

Beschreibung

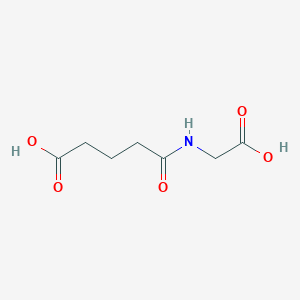

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKTRLPZFCMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635111 | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17686-38-3 | |

| Record name | Glutarylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Intermediates of Glutarylglycine

Glutarylglycine in Lysine (B10760008) and Tryptophan Catabolism

This compound is not a direct intermediate in the primary catabolic pathways of lysine and tryptophan but rather a secondary metabolite formed when these pathways are disrupted. The degradation of the essential amino acids L-lysine and L-tryptophan converges to produce a common intermediate, glutaryl-coenzyme A (glutaryl-CoA). wikipedia.orgresearchgate.net Under normal physiological conditions, glutaryl-CoA is further metabolized. However, in certain metabolic disorders, the accumulation of glutaryl-CoA leads to the formation of this compound. researchgate.net

The formation of this compound is catalyzed by the enzyme Glycine (B1666218) N-acyltransferase (GLYAT). hmdb.ca This mitochondrial enzyme facilitates a detoxification process known as glycine conjugation. nih.govuniprot.org When concentrations of glutaryl-CoA increase within the mitochondria, GLYAT catalyzes the transfer of the glutaryl group from glutaryl-CoA to the amino group of glycine. hmdb.cauniprot.org This reaction produces this compound and releases coenzyme A (CoA). hmdb.ca The resulting this compound is more water-soluble than its precursor, facilitating its excretion in urine. nih.gov

The enzymatic reaction is as follows: Glutaryl-CoA + Glycine ⇌ this compound + CoA

Different forms of GLYAT exist, with varying substrate specificities. For instance, GLYAT is responsible for conjugating short-chain acyl-CoAs, while enzymes like Glycine N-acyltransferase-like protein 3 (GLYATL3) handle long-chain fatty acyl-CoAs. nih.govuniprot.org

Glutaryl-CoA is a central intermediate in the catabolic pathways of lysine and tryptophan. wikipedia.orgqiagen.com In healthy individuals, mitochondrial glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. researchgate.netnih.gov This step is crucial for the complete breakdown of these amino acids.

In genetic disorders such as Glutaric Aciduria Type I, a deficiency in GCDH activity leads to the accumulation of glutaryl-CoA in the mitochondrial matrix. researchgate.netmetabolon.com This buildup drives glutaryl-CoA into alternative metabolic routes, including the glycine conjugation pathway, resulting in elevated levels of this compound. hmdb.canih.gov Therefore, the presence of this compound in urine serves as a biochemical marker for impaired glutaryl-CoA metabolism.

The accumulation of glutaryl-CoA due to GCDH deficiency also leads to the formation of other characteristic metabolites, namely glutaric acid and 3-hydroxyglutaric acid (3-OH-GA). researchgate.netbiocrates.comrupahealth.com These compounds, along with this compound, are key diagnostic markers for Glutaric Aciduria Type I. metabolon.comnih.gov

Glutaric Acid is formed by the hydrolysis of excess glutaryl-CoA.

3-Hydroxyglutaric Acid formation is a multi-step process. The accumulated glutaryl-CoA can be dehydrogenated to glutaconyl-CoA by various mitochondrial acyl-CoA dehydrogenases (such as medium-chain acyl-CoA dehydrogenase). nih.gov Glutaconyl-CoA is then hydrated by 3-methylglutaconyl-CoA hydratase to form 3-hydroxyglutaryl-CoA, which is subsequently hydrolyzed to 3-hydroxyglutaric acid. rupahealth.comnih.gov

The concurrent elevation of this compound, glutaric acid, and 3-hydroxyglutaric acid reflects a common metabolic block in the disposal of glutaryl-CoA.

Biosynthesis and Degradation Pathways of Acylglycines

Acylglycines are a class of metabolites synthesized endogenously through the glycine conjugation pathway. hmdb.canih.gov This pathway is a crucial detoxification mechanism that converts potentially toxic acyl-CoA intermediates into non-toxic, water-soluble N-acylglycines that can be readily excreted in the urine. nih.govnih.gov

Biosynthesis: The synthesis of acylglycines occurs in the mitochondria and is catalyzed by Glycine N-acyltransferase (GLYAT). uniprot.org This enzyme conjugates various acyl-CoA molecules, derived from the metabolism of amino acids and fatty acids, with glycine. hmdb.ca The pathway plays a role in maintaining the mitochondrial pool of free Coenzyme A. nih.gov

Degradation: The primary fate of acylglycines like this compound is not further catabolism but rather elimination from the body via urinary excretion. nih.govnih.gov This highlights the role of the glycine conjugation pathway as a terminal detoxification and elimination route for excess acyl groups.

Mitochondrial and Peroxisomal Involvement in this compound Metabolism

The metabolism of this compound and its precursors is compartmentalized within the cell, primarily involving mitochondria and, to a lesser extent, peroxisomes.

Mitochondrial Involvement: The mitochondrion is the principal site for this compound formation. Key related processes that occur in the mitochondria include:

The final stages of lysine and tryptophan catabolism, which produce glutaryl-CoA. researchgate.netyoutube.com The saccharopine pathway, the main route for lysine degradation in most tissues, is predominantly mitochondrial. nih.gov

The conversion of glutaryl-CoA to crotonyl-CoA by glutaryl-CoA dehydrogenase (GCDH). nih.govfamiliasga.com

The synthesis of this compound from glutaryl-CoA and glycine by the mitochondrial enzyme Glycine N-acyltransferase. uniprot.org

Peroxisomal Involvement: Peroxisomes also play a role in the metabolism of glutaryl-CoA. These organelles contain an enzyme, glutaryl-CoA oxidase, which can oxidize glutaryl-CoA to glutaconyl-CoA and hydrogen peroxide. familiasga.comnih.gov This peroxisomal pathway represents an alternative route for glutaryl-CoA metabolism, which may become more significant when the primary mitochondrial GCDH pathway is impaired. familiasga.comnih.gov The interplay between mitochondria and peroxisomes is essential for cellular lipid and energy regulation. nih.govmdpi.com Peroxisomes can shorten certain fatty acids, with the resulting products being shuttled to mitochondria for complete oxidation. frontiersin.org This metabolic cooperation underscores the complex handling of acyl-CoA molecules, including glutaryl-CoA, within the cell.

Data Tables

Table 1: Key Enzymes in this compound-Related Metabolism

Glycine N-acyltransferasehmdb.cauniprot.orgGlutaryl-CoA Dehydrogenaseresearchgate.netnih.govAcyl-CoA Dehydrogenases (e.g., MCAD)nih.gov3-Methylglutaconyl-CoA Hydratasenih.govGlutaryl-CoA Oxidasefamiliasga.comnih.govTable 2: Key Metabolites in this compound-Related Pathways

This compoundhmdb.caGlutaryl-CoAwikipedia.orgGlutaric Acidresearchgate.net3-Hydroxyglutaric Acidrupahealth.comnih.govGlutaconyl-CoAnih.govGlutarylglycine As a Metabolite in Inborn Errors of Metabolism Iems

Glutaric Aciduria Type I (GA1) and Glutarylglycine Accumulation

Glutaric Aciduria Type I (GA1) is an autosomal recessive neurometabolic disorder. orpha.netorpha.net It is characterized by the accumulation of certain organic acids in the body's tissues and fluids. researchgate.netfrontiersin.org If not diagnosed and treated early, GA1 can lead to severe neurological damage, particularly following an encephalopathic crisis, which often occurs in early childhood. orpha.netfrontiersin.org

Pathogenetic Role of Glutaryl-CoA Dehydrogenase Deficiency

The underlying cause of GA1 is a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). frontiersin.orge-imd.org This enzyme plays a crucial role in the breakdown pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. frontiersin.orge-imd.org Specifically, GCDH catalyzes the conversion of glutaryl-CoA to crotonyl-CoA. orpha.netfrontiersin.org

A deficiency in GCDH activity leads to a buildup of glutaryl-CoA and its derivatives. frontiersin.org This accumulation is believed to be central to the pathogenesis of GA1, interfering with cerebral energy metabolism and leading to the characteristic neurological damage seen in the disorder. frontiersin.org The accumulation of glutaryl-CoA and its byproducts is thought to trigger a cascade of events that result in striatal degeneration. frontiersin.orgclinicforspecialchildren.org While glutaric acid and 3-hydroxyglutaric acid are considered only weakly neurotoxic, the neurodegenerative process in GA1 is thought to involve other mechanisms beyond simple excitotoxicity. frontiersin.org

Urinary Excretion Patterns in GA1 Phenotypes

The biochemical hallmark of GA1 is the elevated excretion of specific metabolites in the urine. However, the urinary excretion patterns can vary significantly among individuals with GA1, leading to different biochemical phenotypes, often categorized as "high excretors" and "low excretors". familiasga.com

High Excretors: These patients show significant elevations of glutaric acid and 3-hydroxyglutaric acid in their urine. familiasga.com

Low Excretors: In contrast, low excretors may have only slightly elevated levels of 3-hydroxyglutaric acid and sometimes normal levels of glutaric acid in their urine. familiasga.comfamiliasga.com This can make diagnosis based on urine organic acid analysis challenging and can sometimes lead to missed diagnoses, including in newborn screening programs. researchgate.netfamiliasga.com

In some cases, even with low or normal levels of glutaric and 3-hydroxyglutaric acids, this compound may be detectable, although it is generally considered a minor metabolite in GA1. For instance, one case report described a patient with GA1 who had a massive excretion of glutaric acid and significantly increased 3-hydroxyglutaric acid, along with a small amount of this compound. springermedizin.de

Some patients with GA1 may not show abnormal concentrations of glutarylcarnitine (B602354) in their blood, which is a primary marker for newborn screening. familiasga.com In these instances, the diagnosis must often rely on enzymatic or molecular genetic testing. familiasga.com

Correlation with Other GA1 Metabolites (Glutaric Acid, 3-Hydroxyglutaric Acid, Glutarylcarnitine)

The diagnosis of GA1 is typically established by the detection of elevated levels of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in body fluids. researchgate.nete-imd.org

| Metabolite | Body Fluid | Typical Finding in GA1 |

| Glutaric Acid | Urine, Blood | Elevated researchgate.netfrontiersin.org |

| 3-Hydroxyglutaric Acid | Urine, Blood | Elevated researchgate.netfrontiersin.org |

| Glutarylcarnitine | Plasma, Urine, Blood Spots | Elevated researchgate.netfamiliasga.com |

| This compound | Urine | Can be elevated, but often a minor finding springermedizin.denih.gov |

The urinary excretion of glutarylcarnitine is considered a particularly informative and specific biochemical marker for GA1. researchgate.netfamiliasga.com This is especially true for identifying "low excretor" patients where the primary diagnostic markers, glutaric and 3-hydroxyglutaric acids, may not be significantly elevated. researchgate.net In individuals with GA1, urinary glutarylcarnitine levels are significantly elevated compared to controls. researchgate.net

In contrast to GA1, individuals with Glutaric Aciduria Type 3 (GA3) excrete large amounts of glutaric acid but have normal levels of 3-hydroxyglutarate, glutarylcarnitine, and this compound in their urine. nih.gov This difference in the metabolic profile helps to distinguish between these two conditions. nih.gov

Glutaric Aciduria Type II (GA2) and this compound Excretion

Glutaric Aciduria Type II (GA2), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is another autosomal recessive inborn error of metabolism. hmdb.cafrontiersin.org It is a disorder of fatty acid and amino acid oxidation. frontiersin.org

Association with Mitochondrial Respiratory Electron Chain Transport Defects

GA2 is caused by defects in either electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETFDH). frontiersin.orgrarediseases.org These proteins are essential components of the mitochondrial respiratory chain, which is responsible for generating cellular energy in the form of ATP. stanford.edu The mitochondrial respiratory chain consists of five protein complexes (Complexes I-V) located in the inner mitochondrial membrane. stanford.edu Defects in this chain can lead to a wide range of clinical symptoms and are associated with various diseases. nih.govnih.gov In GA2, the impaired function of ETF or ETFDH leads to a deficiency in the activity of multiple acyl-CoA dehydrogenases. frontiersin.org This results in the accumulation of various organic acids, including glutaric acid, in the blood and urine. hmdb.cararediseases.org An elevated level of this compound is a known finding in patients with GA2 due to this mitochondrial respiratory electron chain transport defect. hmdb.ca

Differentiation from GA1 Metabolic Profiles

| Feature | Glutaric Aciduria Type I (GA1) | Glutaric Aciduria Type II (GA2) |

| Primary Defect | Glutaryl-CoA Dehydrogenase (GCDH) deficiency frontiersin.orge-imd.org | Defect in Electron Transfer Flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETFDH) frontiersin.orgrarediseases.org |

| Glutaric Acid | Elevated researchgate.netfrontiersin.org | Elevated mayocliniclabs.com |

| 3-Hydroxyglutaric Acid | Typically elevated researchgate.netfrontiersin.org | Can be elevated mayocliniclabs.com |

| Glutarylcarnitine | Elevated researchgate.netfamiliasga.com | Not a primary distinguishing marker |

| This compound | Can be present, often minor springermedizin.denih.gov | Elevated hmdb.ca |

| Other Metabolites | Accumulation of glutaconic acid orpha.netresearchgate.net | Elevations of ethylmalonic acid, 2-hydroxyglutaric acid, and methylsuccinic acid mayocliniclabs.com |

A key differentiating factor is the presence of a broader range of elevated organic acids and acylcarnitines in GA2, reflecting the multiple dehydrogenase deficiencies. mayocliniclabs.com In addition to glutaric acid, patients with GA2 can have increased levels of ethylmalonic acid, 2-hydroxyglutaric acid, and methylsuccinic acid. mayocliniclabs.com In contrast, the metabolic profile of GA1 is primarily characterized by elevated glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. researchgate.nete-imd.org While this compound can be found in both conditions, its presence in the context of the broader metabolic abnormalities of GA2 helps to distinguish it from GA1. hmdb.canih.gov

Glutaric Aciduria Type III (GA3) and this compound Levels

Glutaric Aciduria Type III (GA3) is an autosomal recessive inborn error of metabolism characterized by a significant elevation of glutaric acid in the urine (glutaric aciduria). rarediseasesjournal.combiorxiv.org It is often considered a biochemical phenotype of uncertain clinical significance rather than a distinct disease, as many affected individuals remain asymptomatic. biorxiv.orgbiorxiv.orgnih.gov A defining feature of GA3 is that the urinary levels of this compound are normal. uniprot.orgnih.gov This stands in stark contrast to other glutaric acidurias and is a key factor in its differential diagnosis. nih.gov

The biochemical basis of GA3 is a deficiency of the mitochondrial enzyme Succinyl-CoA:Glutarate-CoA Transferase. rarediseasesjournal.combiorxiv.orgbiorxiv.org This enzyme is encoded by the SUGCT gene, previously known as C7orf10. nih.govnih.govgenecards.org

The primary physiological role of SUGCT is to catalyze the succinyl-CoA-dependent conversion of free glutaric acid back into its activated form, glutaryl-CoA. biorxiv.orgbiorxiv.org This function is viewed as a "metabolite repair" pathway, preventing the urinary loss of glutarate derived from the metabolism of lysine (B10760008), hydroxylysine, and tryptophan. biorxiv.orgbiorxiv.org

In individuals with GA3, mutations in the SUGCT gene lead to a non-functional or poorly functional enzyme. nih.gov This enzymatic block prevents the re-esterification of glutarate to glutaryl-CoA, leading to the accumulation of glutaric acid and its subsequent excretion in the urine. biorxiv.orgresearchgate.net Because the defect occurs "before" the formation of glutaryl-CoA in this salvage step, there is no corresponding increase in glutaryl-CoA-derived metabolites like this compound. nih.gov

The biochemical profile of Glutaric Aciduria Type III (GA3) is markedly different from that of Glutaric Aciduria Type I (GA1), a severe neurometabolic disease. rarediseasesjournal.combiorxiv.org This distinction is fundamental for diagnosis and is based on the specific metabolic block in each disorder.

Glutaric Aciduria Type I (GA1): Caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH), the enzyme responsible for the next step in the lysine and tryptophan degradation pathway. nih.govisns-neoscreening.org This deficiency leads to the accumulation of glutaryl-CoA . The excess glutaryl-CoA is then diverted into alternative pathways, resulting in the formation and excretion of glutaric acid, 3-hydroxyglutaric acid, glutarylcarnitine, and this compound. nih.govfamiliasga.comcambridge.org

Glutaric Aciduria Type III (GA3): Caused by SUGCT deficiency, which impairs the conversion of glutarate to glutaryl-CoA. nih.govnih.gov This results in the isolated excretion of large amounts of glutaric acid. rarediseasesjournal.com Crucially, the metabolites that are characteristic of GA1, such as 3-hydroxyglutarate, glutarylcarnitine, and this compound, remain at normal levels in individuals with GA3. biorxiv.orguniprot.orgnih.gov

This clear difference in metabolite profiles allows for the differentiation between the two conditions.

Table 1: Comparative Biochemical Findings in Urine for GA1 vs. GA3

| Metabolite | Glutaric Aciduria Type I (GA1) | Glutaric Aciduria Type III (GA3) |

|---|---|---|

| Glutaric Acid | Elevated | Elevated |

| 3-Hydroxyglutaric Acid | Elevated | Normal |

| Glutarylcarnitine (C5DC) | Elevated | Normal |

| This compound | Elevated | Normal |

Other Inborn Errors of Metabolism Associated with Altered this compound Levels

While this compound levels are normal in GA3, they are elevated in other IEMs, serving as an important diagnostic marker.

Glutaric Aciduria Type I (GA1): As previously noted, the deficiency of glutaryl-CoA dehydrogenase in GA1 leads to the accumulation of glutaryl-CoA, resulting in increased urinary excretion of this compound. cambridge.org

Glutaric Aciduria Type II (GA2): Also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), GA2 is an autosomal recessive disorder caused by defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH). biorxiv.org This impairs the function of multiple acyl-CoA dehydrogenases involved in fatty acid and amino acid metabolism. biorxiv.org An elevated level of this compound can be found in patients with GA2. hmdb.ca

Mitochondrial Fatty Acid β-Oxidation Disorders: The excretion of acyl glycines, in general, is often increased in various disorders associated with mitochondrial fatty acid β-oxidation. hmdb.cafoodb.ca These conditions lead to the accumulation of specific acyl-CoA esters, which can then be conjugated with glycine (B1666218). hmdb.ca

Pathophysiological Mechanisms Involving Glutarylglycine

Glutarylglycine and Neurometabolic Dysfunction

The accumulation of this compound is intrinsically linked to neurometabolic diseases, where it serves as a biomarker for underlying metabolic disruption. Its pathophysiological impact stems from both the toxicity of its precursors and the metabolic consequences of its own synthesis.

Role in Striatal Degeneration and Brain Damage in Organic Acidemias

This compound is associated with organic acidemias, a group of inherited metabolic disorders that disrupt normal amino acid metabolism. biorxiv.org Its precursor, glutaryl-CoA, accumulates significantly in Glutaric Aciduria Type 1 (GA1), a disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). nih.gov This enzymatic block prevents the normal breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. nih.gov

The resulting buildup of glutaryl-CoA leads to elevated levels of its breakdown products, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in the brain and other tissues. nih.gov These metabolites are considered the primary neurotoxic agents responsible for the characteristic brain injury in GA1, which predominantly affects the striatum (caudate and putamen). nih.govnih.gov Patients with GA1 often suffer from acute encephalopathic crises, typically triggered by illness or metabolic stress, which result in irreversible striatal necrosis and the onset of a severe dystonic movement disorder. nih.gov

While GA and 3-OH-GA are considered the main culprits in striatal damage, their direct neurotoxicity has been found to be weak in some experimental models, suggesting other mechanisms are at play. nih.govfrontiersin.org The formation of this compound is a direct consequence of the toxic accumulation of glutaryl-CoA. In this context, this compound serves as a biochemical marker of a metabolic state that is highly damaging to the striatum, even if it is not the primary toxic agent itself. The conjugation process that forms this compound is an attempt to detoxify the accumulating glutaryl-CoA.

Table 1: Key Metabolites in Glutaric Aciduria Type 1 (GA1) and their Roles

| Metabolite | Role in GA1 Pathophysiology |

| Glutaryl-CoA | Primary accumulating metabolite due to GCDH deficiency. Sequesters Coenzyme A. |

| Glutaric Acid | Neurotoxic breakdown product of Glutaryl-CoA. Contributes to striatal damage. |

| 3-Hydroxyglutaric Acid | Neurotoxic breakdown product of Glutaryl-CoA. Implicated in excitotoxicity. |

| Glutarylcarnitine (B602354) | Detoxification product. Sequesters carnitine, leading to secondary carnitine deficiency. |

| This compound | Detoxification product formed from Glutaryl-CoA and glycine (B1666218). Its synthesis impacts glycine and CoA pools. |

Impact on Cerebral Metabolism and Neurotransmission

The pathophysiology of this compound extends to its influence on fundamental brain processes, including energy metabolism and synaptic communication. This impact can be understood by examining its constituent parts: the glutaryl moiety and the glycine moiety.

High concentrations of glycine are known to impair brain bioenergetics. Studies have shown that glycine can inhibit key enzymes in the citric acid cycle, such as citrate synthase, and reduce the activity of mitochondrial respiratory chain complexes. nih.govnih.gov This disruption of energy formation, transfer, and utilization could contribute to the neurological damage seen in disorders with elevated glycine or its metabolites. nih.gov

Furthermore, glycine plays a critical dual role in neurotransmission. While it is a major inhibitory neurotransmitter in the spinal cord and brainstem, in the forebrain, it acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. nih.govyoutube.com The activation of NMDA receptors requires the simultaneous binding of both glutamate and glycine. nih.govyoutube.com This receptor is central to synaptic plasticity, learning, and memory, but its overactivation leads to excitotoxicity—a key mechanism of neuronal death in many neurological disorders. nih.govnih.gov High, millimolar concentrations of glycine alone can be neurotoxic by activating NMDA receptors. frontiersin.org

The formation of this compound may impact neurotransmission in two ways:

Depletion of the Glycine Pool : The synthesis of this compound consumes free glycine. This could potentially deplete the glycine available at the synapse, altering NMDA receptor modulation.

Marker of an Excitotoxic State : The accumulation of glutaryl-CoA and its derivatives occurs in a metabolic environment prone to excitotoxicity. Therefore, the presence of this compound signals a state of metabolic distress where excitotoxic mechanisms are likely active.

Oxidative Stress and Inflammation Pathways Modulated by this compound

The metabolic disturbances leading to this compound formation are closely linked with cellular stress responses, including oxidative damage and inflammation.

Association with Cellular Redox Homeostasis

Cellular redox homeostasis is the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them using antioxidants. A key player in this defense system is glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. researchgate.net The synthesis of GSH is often rate-limited by the availability of its precursor amino acids, particularly glycine. researchgate.netnih.gov

The formation of this compound directly consumes glycine. In a state of significant metabolic stress, such as in an organic acidemia, the accelerated synthesis of this compound to detoxify excess glutaryl-CoA could create a metabolic sink for glycine. This may divert glycine away from GSH synthesis, thereby compromising the cell's primary antioxidant defense system. researchgate.netnih.gov A reduced capacity to synthesize GSH would leave neurons, particularly the high-energy-demanding neurons of the striatum, vulnerable to oxidative damage from ROS generated by dysfunctional mitochondria. nih.gov

Interestingly, studies on non-ketotic hyperglycinemia, a disorder of high glycine levels, have shown that excess glycine can paradoxically induce lipid peroxidation (a marker of oxidative damage) and decrease GSH concentrations in brain tissue, an effect mediated in part through NMDA receptors. nih.gov This suggests that the disruption of glycine homeostasis, which is intrinsically linked to this compound metabolism, can directly contribute to a state of oxidative stress.

Table 2: Proposed Mechanisms of this compound's Involvement in Neurometabolic Dysfunction

| Pathophysiological Process | Proposed Mechanism Involving this compound |

| Neurometabolic Dysfunction | Marker for the accumulation of toxic precursors (glutaric acid, 3-OH-glutaric acid). |

| Impact on Neurotransmission | Synthesis may deplete synaptic glycine pools, altering NMDA receptor function. |

| Oxidative Stress | Synthesis consumes glycine, potentially limiting its availability for glutathione (GSH) synthesis and impairing antioxidant defense. |

| Inflammation | Serves as a marker for a metabolic state (excitotoxicity, mitochondrial stress) that triggers neuroinflammatory cascades. |

| Systemic Metabolic Perturbation | Formation releases free Coenzyme A, attempting to counteract its sequestration by accumulating glutaryl-CoA. |

Influence on Inflammatory Markers and Pathways

Neuroinflammation is a critical component of the brain damage seen in neurodegenerative and neurometabolic diseases. It involves the activation of glial cells (microglia and astrocytes), which release a host of inflammatory mediators, including cytokines and chemokines. nih.gov

While no studies have directly linked this compound to inflammatory markers, its presence indicates a state of metabolic crisis known to be a powerful trigger for inflammation. Excitotoxicity and mitochondrial dysfunction are potent activators of microglia. frontiersin.org This activation often involves the nuclear factor-κB (NF-κB) signaling pathway, a master regulator of the inflammatory response that controls the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov Therefore, although a direct role has not been established, the dysregulation of this compound metabolism occurs within a cellular environment characterized by active neuroinflammation.

Systemic Metabolic Perturbations Associated with Dysregulated this compound

The synthesis of this compound is not just a localized event in the brain but is part of a systemic response to metabolic dysregulation. The formation of acylglycines is a recognized mechanism for managing toxic acyl-CoA intermediates in various metabolic disorders. nih.govnih.gov

A primary consequence of accumulating acyl-CoAs in organic acidemias is the sequestration of the free Coenzyme A (CoA) pool. CoA is a vital cofactor for numerous metabolic pathways, including the TCA cycle and fatty acid β-oxidation. Its depletion can lead to a catastrophic failure of cellular energy metabolism. The conjugation of glutaryl-CoA with glycine to form this compound releases a molecule of free CoA. nih.gov This can be viewed as a compensatory mechanism to replenish the CoA pool and maintain mitochondrial function.

However, this process contributes to other systemic perturbations. The consumption of glycine for this detoxification pathway can impact the availability of glycine for other essential functions throughout the body, such as protein synthesis, the formation of creatine, and the synthesis of glutathione in other tissues. researchgate.netnih.gov Thus, the dysregulated metabolism of this compound is a feature of a systemic struggle to maintain homeostasis of both the CoA and glycine pools in the face of a primary metabolic defect.

Liver and Kidney Metabolic Implications

The metabolic consequences of elevated this compound are best documented in the context of Glutaric Acidemia Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). nih.govmedlink.comwikipedia.org This autosomal recessive disorder impairs the breakdown of proteins and fats for energy due to defects in electron transfer flavoprotein (ETF) or electron transfer flavoprotein dehydrogenase (ETFDH). nih.govmedlineplus.govrarediseases.org The resulting blockage in fatty acid and amino acid oxidation leads to the accumulation of various incompletely processed metabolites, including glutaric acid, which is then conjugated with glycine to form this compound. This accumulation can cause metabolic acidosis and hypoglycemia, with significant pathological effects on the liver and kidneys. medlineplus.govmedlineplus.gov

Liver Implications: The liver is a central organ in fatty acid and amino acid metabolism, and its function is significantly compromised in GAII. mhmedical.com The impaired mitochondrial oxidation leads to a buildup of toxic metabolites, resulting in several hepatic manifestations:

Hepatomegaly: An enlarged liver is a common clinical finding in individuals with GAII. nih.govmedlink.comfrontiersin.org

Hepatic Steatosis: The inability to properly oxidize fatty acids leads to their accumulation in liver cells, causing fatty infiltration of the liver (hepatic steatosis). medlink.comnih.gov

Liver Dysfunction: During episodes of metabolic crisis, patients often present with signs of acute liver dysfunction. medlink.com This can include elevated liver enzymes (transaminases), high levels of bilirubin (hyperbilirubinemia), and impaired synthesis of clotting factors (coagulopathy). medlink.comresearchgate.net

Kidney Implications: The kidneys are also vulnerable to the metabolic disturbances of GAII. The severe neonatal-onset form of the disorder is particularly associated with structural abnormalities in the kidneys. medlineplus.govnih.gov

Cystic Kidneys: A characteristic finding in severe GAII is the presence of multiple, large, fluid-filled cysts in the kidneys (polycystic kidneys). medlink.commedlineplus.govresearchgate.net

Renal Pathology: Ultrastructural studies of kidney tissue from patients with GAII have revealed specific cellular lesions, indicating direct tissue damage from the metabolic defect. nih.gov

The accumulation of this compound and other organic acids in urine is a primary diagnostic marker for GAII, reflecting the systemic metabolic blockade that directly damages both the liver and kidneys. nih.govnih.gov

Interactive Data Table: Liver and Kidney Pathophysiology in Conditions with Elevated this compound (Glutaric Acidemia Type II)

| Organ | Pathophysiological Finding | Metabolic Implication | References |

| Liver | Hepatomegaly (Enlarged Liver) | Accumulation of unprocessed fats and other metabolites. | nih.govmedlink.comfrontiersin.org |

| Hepatic Steatosis (Fatty Liver) | Impaired mitochondrial fatty acid β-oxidation. | medlink.comnih.gov | |

| Acute Liver Dysfunction | Systemic metabolic acidosis and toxic metabolite buildup. | medlink.comresearchgate.net | |

| Hyperbilirubinemia | Impaired liver processing and excretion functions. | medlink.comresearchgate.net | |

| Coagulopathy | Reduced synthesis of clotting factors by the damaged liver. | medlink.comresearchgate.net | |

| Kidney | Polycystic Kidneys | Congenital malformations associated with severe metabolic defects. | medlink.commedlineplus.govresearchgate.net |

| Cellular Lesions | Direct tissue damage from toxic metabolite accumulation. | nih.gov |

Contribution to broader metabolic syndromes (e.g., in animal models of diabetes)

Based on available scientific literature, there is a notable lack of research specifically investigating a direct role or contribution of this compound to broader metabolic syndromes, such as Type 2 Diabetes Mellitus or obesity-related metabolic dysfunction, particularly within animal models.

Current research on this compound is almost exclusively focused on its role as a diagnostic biomarker for the rare inherited disorder Glutaric Acidemia Type II (MADD). nih.govmedlink.comnih.gov This condition is a specific inborn error of fatty acid and amino acid metabolism, and its pathophysiology is distinct from the complex, multifactorial mechanisms that underpin common metabolic syndromes like diabetes. While general animal models for metabolic syndrome are widely used, these studies have not identified this compound as a contributing factor.

Advanced Analytical Methodologies for Glutarylglycine Research

Mass Spectrometry-Based Techniques for Glutarylglycine Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, allowing for the precise quantification and identification of molecules like this compound. creative-proteomics.comrsc.org When coupled with chromatographic separation techniques, MS provides a unique capability for rapid and cost-effective measurements of organic molecules in complex mixtures. rsc.org The process involves three main phases: ion generation, ion transmission, and ion detection, where a linear relationship between sample concentration and signal intensity is established within certain ranges. creative-proteomics.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. getenviropass.com For non-volatile molecules like this compound, derivatization is a necessary prerequisite to increase their volatility and thermal stability. hmdb.casigmaaldrich.com This process involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com

A common derivatization approach for organic acids, including this compound, is silylation. sigmaaldrich.comresearchgate.net Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnist.gov Another silylation reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be employed. sigmaaldrich.com One study detailed a method using tert-butyldimethylsilyl derivatization for screening organic acidemias, which included the analysis of this compound. hmdb.canist.gov The derivatized this compound can then be separated on a capillary column and detected by the mass spectrometer. nist.gov

While effective, GC-MS methods can be labor-intensive due to the required derivatization steps. nih.gov For instance, a two-step derivatization protocol involving an initial oximation step followed by silylation is often used to improve mass fragmentation and chromatographic resolution. gcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the most frequently used platform for the detection of acylglycines, including this compound. nih.govacs.orgresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing compounds in complex biological samples like urine and plasma. acs.orgeag.com Targeted analysis using LC-MS/MS, often employing a triple quadrupole mass spectrometer, allows for the quantification of specific metabolites with excellent reproducibility, especially when stable labeled internal standards are used. eag.comanaquant.com

Methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the sensitive quantification of a range of acylglycines. researchgate.netnih.gov These methods often utilize derivatization to enhance detection sensitivity. acs.orgnih.gov For example, a derivatization reagent, 3-nitrophenylhydrazine (B1228671) (3-NPH), has been shown to be effective for detecting N-acyl glycines, including this compound, in plasma and urine. nih.govacs.org This approach improves chromatography and detection sensitivity, and the reaction is quick and can be performed in an aqueous solution. nih.govacs.org Another developed method uses the isotope labeling reagent p-dimethylaminophenacyl (DmPA) bromide to improve the detection sensitivity of eighteen different acylglycines, including this compound. nih.gov

LC-MS/MS methods can be highly efficient, with some workflows requiring only sample dilution and the addition of internal standards before analysis. researchgate.net The use of scheduled multiple reaction monitoring (MRM) mode allows for rapid and easy data processing. researchgate.net The high specificity of this technique can discriminate between isomers that may interfere with biomarker identification. researchgate.net

| Parameter | LC-MS/MS Method Details | Reference |

| Instrumentation | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) | researchgate.netnih.gov |

| Sample Types | Urine, Plasma | nih.govacs.orgresearchgate.net |

| Derivatization Reagents | 3-nitrophenylhydrazine (3-NPH), p-dimethylaminophenacyl (DmPA) bromide | nih.govacs.orgnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | researchgate.netanaquant.com |

| Key Advantage | High sensitivity, specificity, and efficiency for targeted analysis | eag.com |

In one study, an untargeted UPLC-MS based metabolomics approach was used to identify potential urine biomarkers in children with intellectual disabilities, where this compound was one of the upregulated compounds identified. tsijournals.com Another study utilized ultra-high performance liquid chromatography-Orbitrap-MS (UHPLC-Orbitrap-MS) for untargeted metabolomics runs to screen for inborn errors of metabolism. nih.gov

Orbitrap mass spectrometers provide very high-resolution, accurate-mass (HRAM) data, which is crucial for the identification of unknown compounds in complex matrices. thermofisher.comnih.gov These systems can detect a wide range of small molecules in both targeted and untargeted analyses without compromising selectivity or sensitivity. thermofisher.com The combination of a quadrupole, a high-field Orbitrap analyzer, and a pre-filter enhances instrument robustness and ion transmission. nih.gov Data collection in untargeted metabolomics typically involves a full-scan mode for quantitative profiling and a data-dependent acquisition (DDA) mode to generate fragmentation spectra for metabolite identification. nih.gov

| Platform | Key Features | Application Example | Reference |

| UPLC-Q/TOF-MS | Provides high-resolution mass data for comprehensive metabolite profiling. | Used in untargeted metabolomics to analyze urine samples. | lcms.cz |

| UHPLC-Orbitrap-MS | Delivers high-resolution, accurate-mass (HRAM) data; excellent for identifying unknown compounds and screening for metabolic disorders. | Applied in untargeted screening for inborn errors of metabolism, identifying this compound as a relevant marker. | nih.govscispace.commdpi.com |

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step to ensure reliable and accurate quantitative analysis, removing interfering substances and concentrating the analyte of interest. rsc.org The choice of method depends on the biological matrix and the analytical technique being used.

Common sample preparation techniques include:

Protein Precipitation: Often used for plasma or serum samples, where a solvent like methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. tmiclinode.com

Liquid-Liquid Extraction (LLE): A common approach for sample treatment to isolate analytes. researchgate.net

Solid-Phase Extraction (SPE): Employs anion exchange or silica (B1680970) columns to clean up samples before analysis. researchgate.netresearchgate.net

For urine samples, preparation can sometimes be as simple as centrifugation to remove particulates, followed by dilution. researchgate.netlcms.cz

Derivatization is a key strategy for enhancing the sensitivity and specificity of this compound detection, particularly for GC-MS and sometimes for LC-MS analysis. researchgate.netnih.gov The primary goals of derivatization are to increase analyte volatility for GC-MS and to improve chromatographic behavior and ionization efficiency for LC-MS. sigmaaldrich.comrestek.com

As previously mentioned, silylation is the most common derivatization technique for GC-MS analysis of polar compounds like amino and organic acids. sigmaaldrich.com For LC-MS, derivatization can improve the retention of polar compounds on reversed-phase columns and enhance detection sensitivity. acs.org The use of 3-nitrophenylhydrazine (3-NPH) has been shown to significantly improve the chromatography of dicarboxylic acid-conjugated N-acyl glycines, such as this compound. nih.govacs.org This derivatization can be performed in an aqueous solution at room temperature, making it a straightforward procedure. nih.govacs.org Other reagents, like p-dimethylaminophenacyl (DmPA) bromide, also serve to label acylglycines to improve detection sensitivity by UPLC-MS. nih.gov

The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification in mass spectrometry. nih.govspectroscopyonline.com These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C). anaquant.comtmiclinode.com

By adding a known amount of the labeled standard to the sample at the beginning of the preparation process, it can account for variations in sample extraction, derivatization efficiency, and instrument response. nih.govtmiclinode.com The analyte concentration is determined by measuring the signal response ratio of the native analyte to its labeled internal standard. spectroscopyonline.com

For the analysis of acylglycines, deuterated internal standards are commonly used. researchgate.net Specifically, for this compound, a deuterated analog such as this compound-d2 can be utilized as an internal standard to ensure the highest level of accuracy in quantitative assays. cloudfront.net

Challenges and Innovations in High-Throughput this compound Analysis

The demand for rapid and reliable quantification of metabolites like this compound for clinical diagnostics and research has spurred the development of high-throughput analytical methods. nih.govpharmafeatures.com However, processing a large volume of biological samples presents significant hurdles. nih.gov Key challenges include maintaining consistency across numerous analyses, minimizing interference from other molecules in the biological matrix, and accurately distinguishing between structurally similar isomers. researchgate.netmdpi.com Innovations in mass spectrometry (MS) and chromatography, particularly the evolution of liquid chromatography-mass spectrometry (LC-MS) techniques, are continuously advancing to address these issues, offering greater speed, sensitivity, and specificity. imtm.cznih.gov

Automation and Reproducibility in Clinical and Research Settings

A primary challenge in high-throughput analysis is ensuring that results are reproducible, both within a single batch and between different laboratories. automata.tech Manual sample preparation is often laborious and a significant source of variability and human error, which can compromise the reliability of results. imtm.czautomata.tech

Technological advancements, especially in automation, are pivotal in overcoming these limitations. nih.gov Automated systems for sample preparation, such as liquid handlers and robotic platforms, perform repetitive tasks like pipetting, extraction, and derivatization with high precision. automata.techpragolab.cz This mechanization of routine techniques minimizes the subtle deviations in protocol that can occur between researchers, thereby enhancing the consistency and reliability of the data. automata.tech For instance, the use of semi-automated 96-well filter plates for sample processing not only improves laboratory efficiency but also reduces user errors and increases reproducibility. mdpi.com

Furthermore, automation extends to data acquisition and processing. elifesciences.org Continuous analysis frameworks, which combine scripted analytical steps with automated data recording, ensure that every step of the process is captured, making experiments easier to reproduce and build upon. elifesciences.org The integration of automation into the analytical workflow allows for unattended, around-the-clock operation, which significantly increases sample throughput and reduces costs—critical factors in large-scale clinical screening and research studies. nih.govpragolab.cz The ultimate goal is to create standardized operating procedures that ensure robust and reproducible proteomic and metabolomic results. nih.gov

Table 1: Impact of Automation on High-Throughput this compound Analysis

| Feature | Challenge without Automation | Advantage of Automation | Source |

|---|---|---|---|

| Throughput | Low to moderate; limited by manual labor. | Significantly increased; enables 24/7 unattended operation. | nih.govpragolab.cz |

| Reproducibility | Prone to inter-operator variability and human error. | Enhanced consistency and standardization of protocols. | mdpi.comautomata.technih.gov |

| Data Integrity | Potential for manual transcription errors and incomplete documentation. | Automated data capture and scripted analysis ensures a complete and accurate record. | elifesciences.org |

| Cost & Efficiency | Labor-intensive and time-consuming. | Reduces hands-on time, decreases cost per sample, and improves overall lab efficiency. | imtm.cznih.gov |

Addressing Matrix Effects and Isomeric Discrimination

Beyond automation, two specific analytical challenges in the quantification of this compound are matrix effects and the discrimination of isomers.

Matrix Effects: The "matrix" refers to all components in a biological sample other than the analyte of interest, in this case, this compound. bataviabiosciences.comiupac.org In mass spectrometry-based methods, co-eluting compounds from the matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. bataviabiosciences.comresearchgate.net This phenomenon, known as the matrix effect, can lead to a misrepresentation of the analyte's true concentration, compromising the accuracy and sensitivity of the analysis. bataviabiosciences.com For example, phospholipids (B1166683) in plasma are known to cause ion suppression if not adequately removed during sample preparation. mdpi.com

Innovations to mitigate matrix effects include advanced sample preparation techniques, such as selective solid-phase extraction or the use of 96-well plates that selectively bind interfering substances like phospholipids. mdpi.com Another strategy is the use of stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during quantification. Modifying chromatographic conditions to better separate the analyte from interfering matrix components is also a crucial step. researchgate.net

Isomeric Discrimination: A significant challenge in metabolomics is the separation of isomers—molecules that have the same chemical formula but different structural arrangements. researchgate.net In the analysis of acylglycines, it is critical to distinguish between different isomers, as they may have different biological origins and significance. acs.org For example, certain analytical methods struggle to separate isomers like butyrylglycine and isobutyrylglycine. acs.org The accurate identification of this compound requires a method that can resolve it from any potential structural isomers that might be present in a biological sample.

High-resolution mass spectrometry (HRMS) provides exceptional mass accuracy, which is vital for differentiating compounds. mdpi.com However, HRMS alone cannot separate isomers. Therefore, it is often coupled with advanced chromatographic techniques. Ultra-high performance liquid chromatography (UHPLC) using specialized columns, such as those with pentafluorophenylpropyl (PFPP) stationary phases, has been shown to enhance the separation of isomeric and isobaric metabolites, enabling their distinct identification and quantification. mdpi.com The combination of superior chromatographic separation with the high mass resolution of instruments like the Orbitrap-MS creates a powerful platform for overcoming the challenge of isomeric discrimination in complex samples. mdpi.com

Table 2: Strategies to Mitigate Matrix Effects and Isomeric Interference in this compound Analysis

| Analytical Challenge | Description | Mitigation Strategy | Technology/Method | Source |

|---|---|---|---|---|

| Matrix Effect | Interference from other molecules in the sample (e.g., salts, lipids) altering the analyte signal. | Improved sample cleanup; use of appropriate internal standards; optimized chromatography. | Solid-Phase Extraction (SPE); Liquid-Liquid Extraction; Isotope-Labeled Standards; UHPLC. | mdpi.comresearchgate.net |

| Isomeric Discrimination | Difficulty in separating and distinctly quantifying structurally similar molecules (isomers). | Enhanced chromatographic separation combined with high-resolution mass analysis. | UHPLC with specialized columns (e.g., PFPP); High-Resolution Mass Spectrometry (HRMS) like Orbitrap or QTOF. | researchgate.netmdpi.com |

Glutarylglycine As a Biomarker for Disease Diagnosis and Prognosis

Diagnostic Utility of Urinary and Plasma Glutarylglycine

The measurement of this compound in urine and plasma is a key tool in the diagnosis of specific metabolic disorders. hmdb.caresearchgate.net Elevated levels of this compound are particularly associated with glutaric aciduria type II. hmdb.ca The analysis of acylglycines in urine can be especially effective for the biochemical diagnosis of certain IEMs, as it can detect metabolites that are below the detection limit in routine organic acid analyses. sigmaaldrich.com

Newborn Screening Programs and Early Identification of IEMs

Newborn screening (NBS) programs are crucial for the early, often pre-symptomatic, detection of over 50 life-threatening or long-term health conditions, a majority of which are inborn errors of metabolism. lidsen.com Tandem mass spectrometry (MS/MS) is a key technology in these programs, allowing for the rapid detection of numerous metabolites, including acylcarnitines and amino acids, from dried blood spots. lidsen.commdpi.com This early identification is vital as it enables prompt treatment, which can prevent or reduce the severe morbidity and mortality associated with these disorders. lidsen.comnih.gov

The inclusion of this compound and other acylglycines in the screening panel enhances the diagnostic capabilities of these programs. researchgate.netresearchgate.net While newborn screening is a screening test and not a definitive diagnostic test, it effectively identifies infants who require further urgent medical evaluation and diagnostic testing. lidsen.com Studies have shown that combining next-generation sequencing with tandem mass spectrometry in newborn screening can improve the accuracy and efficiency of diagnosing IEMs. mdpi.com

Differential Diagnosis of Glutaric Acidurias

This compound plays a role in the differential diagnosis of glutaric acidurias. Glutaric aciduria type I (GA1) is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354). familiasga.comnih.govresearchgate.net The diagnosis is typically confirmed by detecting these metabolites in urine and plasma. nih.gov

However, some individuals with GA1, known as "low-excreters," may show normal or only slightly elevated levels of glutaric acid in urine, which can lead to a missed diagnosis. researchgate.netnih.govmedlink.com In these cases, the analysis of urinary this compound can be particularly informative. researchgate.net Elevated urinary excretion of glutarylcarnitine, a related compound, has been shown to be a specific marker for GA1, even in patients without significant glutaric aciduria and with normal plasma acylcarnitine profiles. nih.gov The differential diagnosis for GA1 also includes other conditions that can cause similar neurological and biochemical abnormalities, such as other organic acidurias and mitochondrial diseases. medlink.com

Prognostic Value of this compound Levels in Disease Progression

The levels of this compound and related metabolites can have prognostic value in predicting the course and severity of the associated metabolic disorder. familiasga.comresearchgate.netnih.gov Monitoring these biomarker levels can help in assessing the effectiveness of treatment and in predicting long-term outcomes. nih.gov

Monitoring Therapeutic Responses

Therapeutic drug monitoring (TDM) is a valuable tool for optimizing treatment by maintaining drug concentrations within a target range to maximize efficacy and minimize toxicity. psychiatry-psychopharmacology.comnih.gov In the context of metabolic disorders, monitoring the levels of biomarkers like this compound can serve a similar purpose. nih.gov The goal of treatment in disorders like GA1 is to reduce the accumulation of toxic metabolites. nih.gov

By measuring the levels of this compound and other related compounds, clinicians can assess whether the therapeutic interventions, such as dietary restrictions and carnitine supplementation, are effectively reducing the metabolic burden. nih.govfamiliasga.com A decrease in the concentration of these biomarkers following intervention is an indicator of a positive therapeutic response. nih.gov This monitoring allows for the individualization of therapy to achieve the best possible outcomes for the patient. psychiatry-psychopharmacology.com

Emerging Biomarker Applications beyond Organic Acidurias

While this compound is primarily known as a biomarker for organic acidurias, metabolomics studies are revealing its potential as a biomarker in a wider range of diseases. nih.govtsijournals.com Metabolomics, the comprehensive study of small molecule metabolites in biological samples, is a powerful tool for discovering new biomarkers for disease diagnosis, prognosis, and monitoring treatment responses. tsijournals.comresearchgate.net

Research has identified this compound, along with other metabolites, as a potential biomarker that can help discriminate between different types of acute myocardial infarction. nih.govresearchgate.net Furthermore, metabolomic analyses of urine have been used to identify potential biomarkers for various other conditions, including neurodegenerative diseases and different types of cancer. frontiersin.orgnih.gov The non-invasive nature of urine collection makes it an ideal sample type for these studies. tsijournals.comfrontiersin.org The continued application of advanced analytical techniques like UPLC-MS/MS is expected to further elucidate the role of this compound and other metabolites as biomarkers in a variety of pathological states. researchgate.nettsijournals.com

Role in Cardiovascular Disease Biomarker Panels (e.g., Acute Myocardial Infarction)

Recent metabolomic studies have identified this compound as a potential biomarker in panels for cardiovascular diseases, particularly in the context of Acute Myocardial Infarction (AMI). Research has shown that specific metabolic signatures can distinguish between different patient subgroups and predict outcomes.

A study involving patients with nonobstructive coronary artery disease (NOCAD) and those with AMI revealed a set of differential metabolites that could distinguish between the two conditions. acs.org Furthermore, within the AMI patient group, a distinct metabolic profile was associated with the presence of fragmented QRS (fQRS) on an electrocardiogram, which is a predictor of adverse cardiac events. acs.org In this context, this compound, along with acetylglycine, threoninyl-glycine, and nonanoylcarnitine, was identified as a key metabolite that significantly discriminates between AMI patients with fQRS and those without. acs.orgmdpi.comresearchgate.netmdpi.com

The identification of these metabolites, including this compound, is significant as they have been associated with the risk of cardiac death, recurrent angina, readmissions, and major adverse cardiovascular events in AMI patients following percutaneous coronary intervention (PCI). acs.orgacs.orgresearchgate.netresearchgate.net This suggests that this compound could be part of a biomarker panel used for risk stratification and prognosis in patients who have experienced an AMI. acs.org The use of metabolomics to identify such biomarkers provides a deeper understanding of the molecular mechanisms underlying the prognostic value of indicators like fQRS. acs.org

A metabolomics study by Li et al. (2020) provided key insights into the role of this compound in AMI. The findings from this study are summarized in the table below.

| Biomarker Panel | Patient Cohort | Key Findings | Reference |

| Acetylglycine, Threoninyl-glycine, This compound , Nonanoylcarnitine | 118 patients with Acute Myocardial Infarction (AMI) | These four metabolites were identified as differential markers between AMI patients with fragmented QRS (fQRS) and those without non-fQRS. | acs.org |

| Hazard Ratios of the biomarker panel | AMI patients after percutaneous coronary intervention (PCI) | The identified metabolites were associated with the risk of cardiac death, recurrent angina, readmissions, and major adverse cardiovascular events. | acs.org |

Association with Intellectual Disability and other Neurodevelopmental Disorders

This compound has also been identified as a potential biomarker in the field of neurodevelopmental disorders, specifically in association with Intellectual Disability (ID). Untargeted metabolomics, a powerful technique for the comprehensive analysis of small molecules in biological samples, has been employed to discover biomarkers for various conditions, including ID. mdpi.com

A study utilizing an untargeted metabolomics approach on urine samples from children with intellectual disability identified several compounds that were significantly upregulated compared to a control group. Among these, this compound was noted as one of the previously reported compounds to be elevated in this patient cohort. mdpi.comresearchgate.net Inborn errors of metabolism are a known, and often treatable, cause of intellectual disability, making the identification of relevant biomarkers crucial for early diagnosis and intervention. mdpi.com

The research highlighted that urinary metabolite analysis can be a valuable tool for achieving an early diagnosis of metabolic defects that may underlie intellectual disability, thus reflecting the underlying biological processes of the condition. mdpi.com The upregulation of this compound in the urine of children with ID suggests a potential disturbance in a related metabolic pathway. mdpi.comresearchgate.net

The findings from a differential urinary metabolite profiling study in children with Intellectual Disability are presented in the table below.

| Biomarker | Sample Type | Finding in ID Cohort | Implication | Reference |

| This compound | Urine | Upregulated | Potential biomarker for inherited metabolic disorders associated with Intellectual Disability. | mdpi.comresearchgate.net |

| Dopamine | Urine | Upregulated | Identified as a potential biomarker in the same cohort. | mdpi.comresearchgate.net |

| Suberic acid | Urine | Upregulated | Identified as a potential biomarker in the same cohort. | mdpi.comresearchgate.net |

Therapeutic and Experimental Interventions Modulating Glutarylglycine Pathways

Dietary and Nutritional Modulations Affecting Glutarylglycine Levels

Dietary interventions are a cornerstone of managing conditions characterized by elevated this compound. These strategies focus on limiting the intake of precursor amino acids and supplementing with compounds that aid in the detoxification and excretion of accumulated acyl-CoA groups.

The primary dietary strategy for disorders of lysine (B10760008) metabolism is the restriction of this essential amino acid. nih.gov The fundamental principle is to decrease the production of downstream toxic metabolites, including glutaric acid and 3-hydroxyglutaric acid, by limiting their metabolic precursors. nih.gov GA-1, a condition resulting from a deficiency of glutaryl-CoA dehydrogenase (GCDH), leads to the accumulation of glutaryl-CoA and its derivatives, such as this compound. nih.gov

Dietary treatments that reduce the intake of the amino acids lysine and tryptophan can subsequently decrease the buildup of glutaric acid and 3-hydroxyglutaric acid. nih.gov Studies in glutaryl-coenzyme A dehydrogenase-deficient mouse models have demonstrated that a low-lysine diet effectively lowers the concentration of glutaric acid in the brain, liver, kidney, and serum. researchgate.net This approach, often involving the use of lysine-free, tryptophan-reduced medical foods, is considered a critical component of management, particularly for children under six years of age. nih.govnih.gov The goal is to provide sufficient protein for growth while minimizing lysine intake to control the production of toxic metabolites. nih.gov

The effectiveness of a low-lysine diet can be enhanced by the addition of L-arginine. It is proposed that arginine competes with lysine for transport across the blood-brain barrier via the y(+) system and at mitochondrial L-ornithine carriers, further reducing the cerebral load of lysine. researchgate.net

| Metabolite | Effect of Lysine Restriction | Tissue/Fluid | Source |

|---|---|---|---|

| Glutaric Acid | Decreased Concentration | Brain, Liver, Kidney, Serum | researchgate.net |

| 3-Hydroxyglutaric Acid | Decreased Accumulation | General | nih.govnih.gov |

| Glutaryl-CoA | Decreased Accumulation | General | nih.gov |

Carnitine plays a crucial role in cellular metabolism by facilitating the transport of fatty acids into the mitochondria for energy production. ker.com In the context of organic acidurias, carnitine supplementation is employed to prevent secondary carnitine depletion, which occurs when carnitine is used to detoxify and excrete accumulating acyl-CoA compounds as acylcarnitines. researchgate.netisns-neoscreening.org

In GCDH deficiency, supplementation with L-carnitine helps restore the body's pool of free L-carnitine and promotes the formation of glutarylcarnitine (B602354), a less toxic compound that can be excreted. researchgate.net This is a key mechanism for amplifying the body's natural detoxification processes. isns-neoscreening.org However, research suggests a complex interplay between different conjugation pathways. In a study on medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency, another metabolic disorder, it was observed that glycine (B1666218) conjugation was the predominant pathway for the disposal of certain acyl moieties, with the acylglycine to acylcarnitine ratio being approximately 70:1 in untreated patients. nih.gov L-carnitine supplementation in these patients increased acylcarnitine excretion sixfold but also led to a 60% reduction in acylglycine excretion, suggesting that oral L-carnitine might inhibit the glycine conjugation pathway. nih.gov Despite this, even with supplementation, acylglycine excretion remained significantly higher than that of acylcarnitines. nih.gov

While carnitine is vital for preventing depletion and aiding excretion, studies in a mouse model of GA-1 found that a low-lysine diet was more effective than L-carnitine supplementation at lowering the cerebral concentration of glutaric acid. researchgate.net

Pharmacological Strategies Targeting Enzymes in this compound-Related Pathways

Beyond dietary control, research is focused on developing drugs that can directly modulate the enzymes involved in lysine degradation to reduce the production of toxic metabolites at their source.

Glutaryl-CoA dehydrogenase (GCDH) is a mitochondrial enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA in the degradation pathway of lysine, hydroxylysine, and tryptophan. ontosight.aiplos.org Deficiency of this enzyme is the direct cause of GA-1. researchgate.net Consequently, the modulation of GCDH activity is an area of therapeutic interest. Inhibitors of GCDH can lead to the accumulation of glutaryl-CoA and its precursors, which is the pathogenic mechanism in GA-1. ontosight.ai However, in other contexts, controlled inhibition or modulation of metabolic pathways can be therapeutically beneficial. ontosight.ai Research into GCDH modulators is an active field, exploring how changes in its activity can affect energy metabolism and neurodegenerative processes. ontosight.ai Furthermore, studies have shown that GCDH can physically interact with other mitochondrial proteins, such as the dihydrolipoamide (B1198117) S-succinyltransferase (DLST) subunit of the oxoglutarate dehydrogenase complex and the electron transfer flavoprotein (ETF), suggesting it may be part of larger multienzyme complexes whose regulation is still being explored. plos.org

Given that treating GA-1 by directly addressing the deficient GCDH enzyme is challenging, researchers are exploring upstream targets in the lysine degradation pathway. The goal is to inhibit an enzyme earlier in the pathway to prevent the formation of glutaryl-CoA altogether.

Another potential upstream target is DHTKD1, an enzyme whose deficiency leads to 2-aminoadipic 2-oxoadipic aciduria. researchgate.net However, studies using a double knockout mouse model (Dhtkd1−/−/Gcdh−/−) found that inhibiting DHTKD1 was not sufficient to rescue the GA-1 phenotype, as the mice still showed significant accumulation of glutaric acid. This suggests that a more complex strategy than inhibiting DHTKD1 alone is required. researchgate.net

Experimental Models in this compound Research

The study of this compound and related metabolic disorders relies heavily on experimental models that replicate aspects of the human condition, allowing for detailed investigation of disease mechanisms and the testing of potential therapies. nih.govjournalair.com These models range from simple cell cultures to complex animal models.

Common models include:

Cell Lines: Human cell lines such as HEK293T are used in this compound-related research. uu.nl In vitro models are essential for initial testing of new molecules and for studying cellular mechanisms in a controlled environment. novapublishers.com

Neuronal and Brain Models: Researchers have established neuronal models of GA-1 by using lentiviral vectors to reduce GCDH gene expression in rat striatal neurons. researchgate.net Furthermore, brain organoids are considered an interesting future model for these studies. uu.nl Organotypic brain slice cultures are another useful technique for exploring cellular interactions in real-time. novapublishers.com

Animal Models: The glutaryl-coenzyme A dehydrogenase-deficient (Gcdh-/-) mouse is a key animal model that replicates many of the biochemical and clinical features of GA-1. researchgate.netresearchgate.net These mice have been instrumental in developing and testing therapeutic strategies, such as low-lysine diets and carnitine supplementation. researchgate.net Other animal models, such as those used to study pain or diabetes, provide a framework for how complex human conditions can be studied in behaving organisms. nih.gov

| Model Type | Specific Example | Application in Research | Source |

|---|---|---|---|

| Cell Lines | Human HEK293T | General metabolic pathway studies. | uu.nl |

| Neuronal Models | Rat striatal neurons with lentiviral-shRNA against GCDH | Investigating effects of GCDH deficiency on neuronal viability. | researchgate.net |

| Animal Models | Gcdh-/- knockout mouse | Studying GA-1 pathogenesis and testing dietary/pharmacological interventions. | researchgate.netresearchgate.net |

| Future Models | Brain Organoids | Potential for more complex studies of brain pathology. | uu.nl |

In Vitro Cellular Models for Pathway Elucidation

The study of metabolic pathways related to this compound often relies on in vitro cellular models that replicate the genetic defects seen in associated metabolic disorders, such as Glutaric Aciduria Type I (GA1). These models are instrumental in dissecting the molecular consequences of enzyme deficiencies that lead to the accumulation of upstream metabolites, including glutaric acid, which is then conjugated to form this compound.

A significant development in this area is the creation of a human neuronal cellular model for GA1 using the neuroblastoma cell line SH-SY5Y. nih.gov Researchers utilized CRISPR/Cas9 technology to knock out the GCDH gene, which encodes for glutaryl-CoA dehydrogenase. nih.govresearchgate.net The resulting SH-SY5Y-GCDH KO cells, when overloaded with lysine, exhibit key biochemical features of GA1, including the accumulation of glutaric acid (GA), 3-hydroxyglutaric acid (3-OHGA), and glutarylcarnitine. nih.govresearchgate.net While direct measurement of this compound was not the focus of these initial studies, the accumulation of its precursor, glutaric acid, strongly implies a concurrent impact on the this compound pathway.

These cellular models offer a controlled environment to investigate disease pathogenesis and test therapeutic hypotheses. For instance, studies using these cells have shown that treatment with GA or lysine can trigger neuronal damage and increase vulnerability to oxidative stress. nih.govresearchgate.net Importantly, these detrimental effects could be reversed by restoring GCDH activity through gene replacement, highlighting the potential of gene therapy. nih.gov Such models are crucial for elucidating the specific roles of accumulated metabolites and for the preclinical assessment of interventions aimed at modulating these pathways.

Other in vitro approaches involve using primary striatal neuron cells where the Gcdh gene has been knocked down using shRNA. These cells also exhibit increased apoptosis and mitochondrial dysfunction, providing further insight into the cellular mechanisms of toxicity. nih.gov The use of various cell types, from neuronal lines to hepatocytes, allows for the investigation of tissue-specific effects of metabolite accumulation and the efficacy of potential therapeutic agents. nih.govmdpi.com

Considerations for Therapeutic Development Related to this compound (e.g., prodrugs)

The development of therapeutics targeting this compound pathways involves innovative strategies, including the use of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. nih.gov This approach can overcome various challenges such as poor solubility, instability, or lack of site-specificity of the parent drug. nih.govliverpool.ac.uk

One direct application involving a this compound moiety is in the design of "double-drugs" or "co-drugs." A notable example is the experimental anti-HIV agent KNI-1039. nih.govmdpi.com In this molecule, an HIV protease inhibitor (KNI-727) is connected to a reverse transcriptase inhibitor (zidovudine, AZT) via a this compound linker. nih.govmdpi.commdpi.com This prodrug design allows the linked molecule to penetrate target cells more effectively. researchgate.netmdpi.com Once inside the cell, the linker is cleaved, releasing both active antiviral agents. nih.govresearchgate.net The this compound linker in KNI-1039 was found to be crucial for its potent anti-HIV activity, which was significantly higher than that of the individual drugs. nih.govmdpi.com This demonstrates the potential of using this compound as a component in sophisticated drug delivery systems.

More broadly, the principles of prodrug design using amino acid conjugates are highly relevant to modulating pathways involving this compound. Conjugating a drug to an amino acid like glycine can enhance water solubility and potentially target specific amino acid transporters in the body. researchgate.nettandfonline.comtandfonline.com This strategy could be theoretically applied to:

Deliver a therapeutic agent to tissues or cells where glycine or peptide transport is active.

Improve the pharmacokinetic profile of a drug intended to interfere with the lysine degradation pathway.

Create a prodrug of a compound that can competitively inhibit the formation or transport of this compound or its precursors.